(5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one
Description
(5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C22H13ClN4O6S |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H13ClN4O6S/c23-16-3-1-2-4-17(16)24-22-25-21(28)20(34-22)11-13-5-8-15(9-6-13)33-19-10-7-14(26(29)30)12-18(19)27(31)32/h1-12H,(H,24,25,28)/b20-11- |
InChI Key |
FGOSVHBBXNGZTJ-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the 2-chloroanilino and 2,4-dinitrophenoxy groups through nucleophilic substitution reactions.
Methylidene Formation: The final step involves the formation of the methylidene group through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.
Reduction: Reduction reactions could target the nitro groups on the phenoxy ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert nitro groups to amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new drugs.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Chemistry:
Mechanism of Action
The mechanism of action of (5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Aniline Derivatives: Compounds with aniline moieties.
Phenoxy Derivatives: Compounds with phenoxy groups.
Uniqueness
The uniqueness of (5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
